Product packaging for (S)-1-(3,5-Dichlorophenyl)ethanamine(Cat. No.:CAS No. 84499-75-2)

(S)-1-(3,5-Dichlorophenyl)ethanamine

Cat. No.: B1465147
CAS No.: 84499-75-2
M. Wt: 190.07 g/mol
InChI Key: DYNJVRIGZRAWQN-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3,5-Dichlorophenyl)ethanamine (CAS 84499-75-2) is a chiral amine of interest in advanced chemical and pharmacological research. It serves as a versatile building block in organic synthesis, particularly for creating molecules with defined stereocenters . In research applications, this compound has been studied for its potential biological activity. Literature indicates that the closely related (R)-enantiomer shows activity as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6 . This suggests its value in drug metabolism studies, where it can help model drug-drug interactions and understand metabolic pathways . Furthermore, preliminary neuropharmacological studies on similar structures point to potential interactions with neurotransmitter systems, highlighting its relevance in neuroscience research . The compound is characterized by a 3,5-dichlorophenyl group attached to a chiral ethanamine backbone, with a molecular formula of C 8 H 9 Cl 2 N and a molecular weight of 190.07 g/mol . Safety and Handling: This compound requires careful handling. It is classified with the signal word "Danger" and may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and precautionary information before use. Disclaimer: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl2N B1465147 (S)-1-(3,5-Dichlorophenyl)ethanamine CAS No. 84499-75-2

Properties

IUPAC Name

(1S)-1-(3,5-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNJVRIGZRAWQN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60706657
Record name (1S)-1-(3,5-Dichlorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84499-75-2
Record name (1S)-1-(3,5-Dichlorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Dichlorophenyl)ethanamine generally follows a multi-step route starting from 3,5-dichlorobenzaldehyde, involving reduction and amination steps with control of stereochemistry:

  • Starting Material: 3,5-Dichlorobenzaldehyde is used as the aromatic aldehyde precursor.
  • Reduction: The aldehyde group is reduced to the corresponding alcohol, typically using sodium borohydride (NaBH4) or catalytic hydrogenation.
  • Reductive Amination: The alcohol intermediate is converted into the amine via reductive amination. This involves reaction with ammonia or an amine source in the presence of a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) to introduce the amine functionality while preserving stereochemistry.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation using palladium on carbon (Pd/C) is employed to facilitate reduction steps efficiently.
  • Continuous Flow Chemistry: Advanced methods utilize continuous flow reactors to improve reaction control, yield, and scalability.

These steps are optimized to yield the (S)-enantiomer preferentially, ensuring high enantiomeric excess critical for biological applications.

Detailed Preparation Procedure

A typical laboratory synthesis might proceed as follows:

Step Reagents/Conditions Purpose Notes
1. Reduction 3,5-Dichlorobenzaldehyde + NaBH4 in methanol Reduction of aldehyde to alcohol Mild conditions, high selectivity
2. Reductive Amination Alcohol + NH3 + NaBH3CN in methanol or ethanol Conversion to primary amine Controls stereochemistry, mild reducing agent
3. Purification Recrystallization or chromatography Isolation of (S)-enantiomer May involve salt formation (e.g., hydrochloride)

Chemical Reactions and Mechanistic Insights

The key transformation is the reductive amination step, where the aldehyde or alcohol intermediate reacts with ammonia or an amine source in the presence of a reducing agent. The mechanism involves:

  • Formation of an imine or iminium intermediate from the aldehyde/alcohol and ammonia.
  • Subsequent reduction of the imine to the amine, preserving the stereochemistry at the chiral center.

The chlorine substituents at the 3 and 5 positions on the phenyl ring influence the electronic environment, affecting reactivity and selectivity.

Data Table: Preparation Parameters and Yields

Parameter Typical Value/Condition Outcome/Notes
Starting material 3,5-Dichlorobenzaldehyde Purity >98% preferred
Reducing agent Sodium borohydride or Pd/C hydrogenation High selectivity for alcohol formation
Reductive amination agent Ammonia + NaBH3CN Mild, stereoselective amination
Solvent Methanol, ethanol, or mixed solvents Solubility and reaction rate optimized
Temperature 0–25 °C for reduction; room temp for amination Controls reaction rate and stereoselectivity
Yield Typically 70–90% overall Dependent on purification and scale
Enantiomeric excess >95% (S)-enantiomer Achieved by chiral resolution or stereoselective synthesis

Research Findings and Trends

  • Chirality Control: Enantioselective synthesis is critical. Studies on related compounds show that the (S)-enantiomer exhibits distinct biological activity compared to the (R)-enantiomer, necessitating precise stereochemical control during synthesis.
  • Solubility and Formulation: The dichlorophenyl substitution reduces aqueous solubility, often requiring formulation with co-solvents such as DMSO, PEG300, or Tween 80 for biological assays.
  • Computational Studies: Density Functional Theory (DFT) calculations have been used to predict electronic properties and reaction pathways, aiding in optimizing synthetic routes.
  • Industrial Scale-Up: Continuous flow chemistry and catalytic hydrogenation are preferred for large-scale synthesis due to improved efficiency and environmental considerations.

Summary of Preparation Methods

Method Description Advantages Limitations
Sodium Borohydride Reduction + Reductive Amination Stepwise reduction of aldehyde followed by reductive amination High selectivity, accessible reagents Requires careful stereochemical control
Catalytic Hydrogenation (Pd/C) Hydrogenation of intermediates under mild conditions Scalable, clean reaction Requires catalyst handling
Diastereomeric Salt Formation Formation and recrystallization of diastereomeric salts Enhances enantiomeric purity Additional purification step
Continuous Flow Chemistry Use of flow reactors for reduction and amination Improved control and scalability Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions: (S)-1-(3,5-Dichlorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3,5-Dichlorophenyl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Dichlorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Acting as an agonist or antagonist at receptor sites.

    Pathway Modulation: Influencing biochemical pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Research Findings and Trends

Chirality-Driven Activity: Studies on (S)-1-(3,5-difluorophenyl)ethanamine reveal enantiomer-specific inhibition of monoamine oxidases, suggesting similar trends in dichloro analogs .

Solubility Challenges : Dichloro derivatives face solubility limitations in aqueous media, often requiring formulation with co-solvents or salt formation .

Computational Modeling : Density-functional theory (DFT) studies, such as those employing Becke’s exchange-correlation functional, predict electronic properties and reaction pathways for halogenated amines .

Biological Activity

(S)-1-(3,5-Dichlorophenyl)ethanamine, also known as (1S)-1-(3,5-dichlorophenyl)ethanamine, is a chiral amine with a molecular formula of C₈H₉Cl₂N and a molecular weight of approximately 190.07 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems and receptor interactions.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to an ethanamine backbone, with chlorine atoms positioned at the 3 and 5 positions on the phenyl ring. This structural configuration is significant as it influences both the chemical reactivity and biological activity of the compound.

Research indicates that this compound interacts with various biological targets, including:

  • Neurotransmitter Systems : It has been studied for its potential effects on serotonin and norepinephrine reuptake inhibition, suggesting applications in treating mood disorders such as depression and anxiety.
  • Receptor Binding : The compound may exhibit binding affinity to specific receptors in the central nervous system, although detailed receptor profiles are yet to be fully elucidated.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Neurotransmitter Modulation Inhibits reuptake of serotonin and norepinephrine, potentially influencing mood.
Antimicrobial Properties Exhibits potential antimicrobial activity, although specific mechanisms require further study.
Chiral Properties The chirality of the compound may lead to varied biological effects compared to its enantiomers.

Neuropharmacological Studies

In a recent study investigating compounds similar to this compound, researchers observed that certain analogs displayed selective cytotoxicity against cancer cell lines through modulation of cellular pathways linked to apoptosis . While this study did not focus exclusively on this compound, it highlights the potential of similar structures in targeting specific cellular mechanisms.

Receptor Interaction Studies

Another line of inquiry has focused on the interaction of this compound with various receptors. Preliminary findings suggest that it may act as an agonist or antagonist at specific targets within the central nervous system. However, comprehensive receptor binding studies are necessary to confirm these interactions and their implications for pharmacological applications.

Future Directions in Research

Despite promising initial findings regarding the biological activity of this compound, further research is essential to:

  • Elucidate Pharmacological Profiles : Detailed studies are needed to map out the full pharmacological profile of this compound, including its efficacy and safety in various biological contexts.
  • Investigate Structure-Activity Relationships : Understanding how variations in structure affect biological activity will be crucial for optimizing this compound for therapeutic use.
  • Explore Clinical Applications : Investigating potential clinical applications in treating mood disorders or other neurological conditions could pave the way for new therapeutic agents.

Q & A

Q. How can researchers optimize the synthesis of (S)-1-(3,5-Dichlorophenyl)ethanamine to achieve high enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Use chiral auxiliaries or catalysts during asymmetric synthesis. For example, enantioselective reduction of a ketone precursor (e.g., 3,5-dichlorophenylpropanone) with a chiral catalyst like (R)- or (S)-BINAP-Ru complexes can yield the desired enantiomer .
  • Chromatographic Separation : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC to resolve racemic mixtures. Evidence from similar compounds shows >99% enantiomeric excess (ee) can be achieved using this method .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization improves purity, as demonstrated in structurally related amines .

Q. What analytical techniques are critical for confirming the stereochemistry of this compound?

Methodological Answer:

  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., time-dependent density functional theory) to assign the S-configuration .
  • X-ray Crystallography : Resolve crystal structures of derivatives (e.g., salts with dibenzoyl tartaric acid) to unambiguously determine absolute configuration .
  • Chiral HPLC : Validate enantiopurity using columns like Chiralpak AD-H or OD-H, with retention time matching authentic (S)-enantiomer standards .

Q. How should researchers assess the purity and stability of this compound under experimental storage conditions?

Methodological Answer:

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor impurities via GC-MS or LC-MS. Data from analogous compounds suggest degradation products may include oxidized imines or dimerization byproducts .
  • Purity Analysis : Use quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) to measure purity >98%. Complementary HPLC-UV at 254 nm detects aromatic contaminants .
  • Storage Recommendations : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation and oxidation, as advised for halogenated aromatic amines .

Advanced Research Questions

Q. What strategies can elucidate the receptor-binding mechanisms of this compound in neurological targets?

Methodological Answer:

  • Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) against serotonin or dopamine receptors using the compound’s 3D structure (PubChem CID: 1353006-50-4) to predict binding affinity and key interactions (e.g., halogen bonding with Cl atoms) .
  • Radioligand Displacement Assays : Compete with [³H]-labeled ligands (e.g., 5-HT2A antagonists) in vitro. Structural analogs show IC₅₀ values in the nanomolar range, indicating high affinity .
  • Site-Directed Mutagenesis : Mutate receptor residues (e.g., Tyr370 in 5-HT2A) to validate predicted binding sites via functional assays (cAMP or calcium flux) .

Q. How do researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL, PubChem BioAssay) and apply statistical weighting to account for variability in assay conditions (e.g., cell lines, concentrations) .
  • SAR Studies : Synthesize derivatives (e.g., 3,5-dichloro vs. 2,6-difluoro analogs) to isolate structural determinants of activity. For example, replacing Cl with F alters lipophilicity (LogP) and receptor selectivity .
  • Orthogonal Assays : Validate hits across multiple platforms (e.g., patch-clamp electrophysiology for ion channels vs. β-arrestin recruitment for GPCRs) to confirm mechanism .

Q. What experimental designs are optimal for studying the metabolic fate of this compound in vivo?

Methodological Answer:

  • Isotopic Labeling : Synthesize [¹⁴C]-labeled compound for mass balance studies in rodents. Track metabolites via radio-HPLC and identify structures using high-resolution MS/MS .
  • Cytochrome P450 Inhibition : Incubate with human liver microsomes + CYP-specific inhibitors (e.g., ketoconazole for CYP3A4). Evidence suggests dichlorophenyl groups may inhibit CYP2D6 .
  • Biliary Excretion Studies : Cannulate bile ducts in rats to quantify enterohepatic recirculation. Structural analogs show >60% fecal excretion due to high LogP (~3.5) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-(3,5-Dichlorophenyl)ethanamine
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(S)-1-(3,5-Dichlorophenyl)ethanamine

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